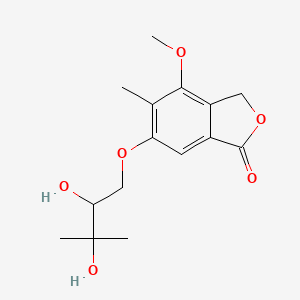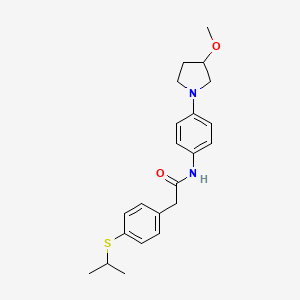
2-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide hydrochloride is a chemical compound with the molecular formula C10H20Cl2N2O2 . It has a molecular weight of 271.18 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H19ClN2O2.ClH/c1-10(2,8-12-9(14)7-11)13-3-5-15-6-4-13;/h3-8H2,1-2H3,(H,12,14);1H . This indicates that the compound contains a morpholinyl group attached to a 2-methyl-2-propyl group, which is further attached to a 2-chloroacetamide group. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on factors like purity and specific conditions.Scientific Research Applications
Chemical Synthesis and Characterization
- 2-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide hydrochloride is used in the synthesis of novel chemical compounds. For instance, it is involved in the creation of new series of 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, which have been characterized through various spectroscopic methods (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Biological and Pharmacological Activities
- This chemical compound has been found to possess significant pharmacological activities. A study highlighted its role in creating a selective σ1 receptor ligand with notable antinociceptive effects, which could be useful in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
- Its derivatives have shown promising antifungal activities against various fungi species, indicating its potential in the development of broad-spectrum antifungal agents (Bardiot et al., 2015).
Corrosion Inhibition
- One of the significant applications of this compound is in the field of corrosion inhibition. N-[Morpholin-4-yl(phenyl)methyl]acetamide, a related compound, has been studied for its inhibitory effect on mild steel in an acidic medium, showing over 90% inhibition efficiency at specific concentrations (Nasser & Sathiq, 2016).
Metabolism and Environmental Impact
- The compound and its derivatives have also been a subject of study in the context of metabolism and environmental impact. Comparative metabolism studies have been conducted to understand its behavior in human and rat liver microsomes, providing insights into its metabolic pathways and potential environmental impact (Coleman et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O2.ClH/c1-10(2,8-12-9(14)7-11)13-3-5-15-6-4-13;/h3-8H2,1-2H3,(H,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPKYYQJVOWHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCl)N1CCOCC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2464102.png)






![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2464114.png)
![2,6-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2464115.png)
![1-(1,3-benzoxazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B2464116.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464117.png)
![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2464118.png)
![2-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2464119.png)
![N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2464121.png)
